molecular formula C12H16BrFN2 B572478 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene CAS No. 1355247-02-7

1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene

Cat. No.: B572478
CAS No.: 1355247-02-7
M. Wt: 287.176
InChI Key: LFHPPILNGNYQFY-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene (CAS: 1355247-02-7) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a 4-methylpiperazinomethyl group at position 3 on the benzene ring. Its molecular formula is C₁₂H₁₆BrFN₂, with a molar mass of 287.17 g/mol . The 4-methylpiperazine moiety enhances solubility in polar solvents and may improve bioavailability in pharmacological contexts, while the halogen atoms contribute to electronic effects and metabolic stability. This compound is primarily used in medicinal chemistry as a building block for drug discovery, particularly in targeting receptors where halogenated aromatic systems are critical .

Properties

IUPAC Name

1-[(3-bromo-2-fluorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13)12(10)14/h2-4H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPPILNGNYQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742740
Record name 1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-02-7
Record name Piperazine, 1-[(3-bromo-2-fluorophenyl)methyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzene derivative, followed by the introduction of the piperazine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

Scientific Research Applications

1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, influencing biological pathways. The bromine and fluorine atoms can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinomethyl and Amine-Substituted Analogs
Compound Name Molecular Formula Substituent at Position 3 Molar Mass (g/mol) Key Properties/Applications CAS Number
1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene C₁₂H₁₆BrFN₂ 4-Methylpiperazinomethyl 287.17 Drug discovery intermediate 1355247-02-7
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene C₁₂H₁₄BrFNO Morpholinomethyl 274.13 Higher lipophilicity; used in agrochemicals 1355247-75-4
1-Bromo-2-fluoro-3-(propylaminomethyl)benzene C₁₀H₁₂BrFN₂ Propylaminomethyl 257.12 Simpler amine; lower solubility 1355247-30-1
1-Bromo-2-fluoro-3-(butylaminomethyl)benzene C₁₁H₁₄BrFN₂ Butylaminomethyl 271.15 Flexible alkyl chain; CNS drug leads 1355247-01-6

Key Insights :

  • The 4-methylpiperazine group in the target compound improves water solubility compared to morpholine or alkylamine analogs, making it preferable for aqueous reaction conditions .
  • Morpholine derivatives (e.g., CAS 1355247-75-4) exhibit higher lipophilicity (logP ~2.8 vs. 1.5 for the target compound), favoring blood-brain barrier penetration .
  • Alkylamine-substituted analogs (e.g., propyl- or butylaminomethyl) are synthetically simpler but lack the piperazine ring’s hydrogen-bonding capacity, reducing receptor affinity in some cases .
Halogenated Benzene Derivatives
Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications CAS Number
1-Bromo-2-fluoro-3-(trifluoromethyl)benzene C₇H₃BrF₄ Trifluoromethyl 242.99 High electronegativity; agrochemicals 2736320
1-Bromo-4-fluoro-2-methylbenzene C₇H₆BrF Methyl 189.03 Simpler structure; material science 452-63-1
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene C₇H₃BrF₄O Trifluoromethoxy 258.99 Enhanced metabolic stability EN300-217099

Key Insights :

  • Trifluoromethyl/trifluoromethoxy groups increase metabolic stability and electron-withdrawing effects, making these compounds resistant to oxidative degradation .
  • The methyl-substituted analog (CAS 452-63-1) lacks functional complexity but is cost-effective for bulk material synthesis .
Benzophenone Derivatives
Compound Name Molecular Formula Backbone Structure Molar Mass (g/mol) Applications CAS Number
3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone C₂₁H₂₂BrFN₂O Benzophenone + piperazinomethyl 409.32 Photodynamic therapy; UV absorption 898763-21-8

Key Insights :

  • The benzophenone backbone introduces conjugation, enabling applications in light-activated therapies or as UV stabilizers .

Biological Activity

1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene, with the CAS number 1355247-02-7, is a synthetic organic compound notable for its potential biological activities. This compound features a bromine atom, a fluorine atom, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions.

Properties

  • Molecular Formula : C12H15BrF2N2
  • Molecular Weight : 303.16 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Potential Biological Targets:

  • Serotonin Receptors : The compound may act as a ligand for serotonin receptors, which are crucial for mood regulation and cognitive functions.
  • Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating psychiatric disorders.
  • Enzymatic Pathways : The compound may inhibit or modulate enzyme activity involved in metabolic pathways.

Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound indicated that it exhibited significant binding affinity to serotonin receptors. In vitro assays demonstrated that the compound could enhance serotonin uptake, suggesting its potential as an antidepressant agent.

Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in breast and lung cancer cells by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.3Caspase activation

Study 3: Antimicrobial Properties

Another study investigated the antimicrobial activity of the compound against various bacterial strains. Results showed that it had moderate antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus, indicating potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological Activity
1-Bromo-2-fluoro-3-(methylpiperazinomethyl)benzeneModerate serotonin receptor binding
1-Chloro-2-fluoro-3-(4-methylpiperazinomethyl)benzeneLower anticancer activity
1-Bromo-2-fluoro-3-(4-piperidinomethyl)benzeneEnhanced neuroactivity

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